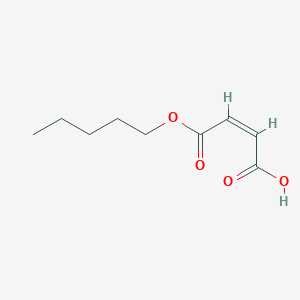

(Z)-4-oxo-4-pentoxybut-2-enoic acid

Description

(Z)-4-Oxo-4-pentoxybut-2-enoic acid is a synthetic α,β-unsaturated carbonyl compound characterized by a Z-configuration double bond at the C2 position, a ketone group at C4, and a pentoxy (O-pentyl) substituent.

Propriétés

Numéro CAS |

15420-79-8 |

|---|---|

Formule moléculaire |

C9H14O4 |

Poids moléculaire |

186.2 g/mol |

Nom IUPAC |

(Z)-4-oxo-4-pentoxybut-2-enoic acid |

InChI |

InChI=1S/C9H14O4/c1-2-3-4-7-13-9(12)6-5-8(10)11/h5-6H,2-4,7H2,1H3,(H,10,11)/b6-5- |

Clé InChI |

BOFGUJVLYGISIU-WAYWQWQTSA-N |

SMILES |

CCCCCOC(=O)C=CC(=O)O |

SMILES isomérique |

CCCCCOC(=O)/C=C\C(=O)O |

SMILES canonique |

CCCCCOC(=O)C=CC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (Z)-4-oxo-4-pentoxybut-2-enoic acid can be synthesized through the esterification of maleic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of monopentyl maleate involves the continuous esterification of maleic acid with pentanol in the presence of an acid catalyst. The reaction mixture is heated to a temperature of around 100-120°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting product is then purified through distillation to obtain monopentyl maleate with high purity.

Types of Reactions:

Oxidation: (Z)-4-oxo-4-pentoxybut-2-enoic acid can undergo oxidation reactions to form maleic anhydride and other oxidation products.

Reduction: Reduction of monopentyl maleate can lead to the formation of succinic acid derivatives.

Substitution: The ester group in monopentyl maleate can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols can react with monopentyl maleate under mild conditions.

Major Products:

Oxidation: Maleic anhydride, carbon dioxide, and water.

Reduction: Succinic acid derivatives.

Substitution: Various substituted maleate esters.

Applications De Recherche Scientifique

(Z)-4-oxo-4-pentoxybut-2-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: (Z)-4-oxo-4-pentoxybut-2-enoic acid derivatives are explored for their potential therapeutic properties.

Industry: It is used in the production of polymers and resins, where it imparts desirable properties such as flexibility and durability.

Mécanisme D'action

The mechanism of action of monopentyl maleate involves its interaction with various molecular targets. In chemical reactions, the ester group can undergo hydrolysis to release maleic acid and pentanol. The maleic acid can further participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the reaction.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Substituent Groups and Structural Variations

The 4-oxobut-2-enoic acid scaffold allows diverse substitutions, influencing properties like solubility, stability, and bioactivity. Key analogs include:

Key Observations :

- Aromatic groups (e.g., fluorophenyl) introduce electron-withdrawing effects, altering electrophilicity at the α,β-unsaturated carbonyl .

Physicochemical Properties

Critical properties such as lipophilicity (XLogP3), hydrogen bonding capacity, and polarity vary significantly:

Key Trends :

- The pentoxy group increases lipophilicity compared to hydrophilic substituents like ethylpiperazinyl (XLogP3 = -2.6) .

- Amino groups (e.g., isopropylamino) enhance polarity, reflected in higher hydrogen bond acceptor counts .

Reactivity and Stability

- Conjugate Addition : Electron-deficient α,β-unsaturated systems undergo nucleophilic attacks. Aromatic substituents (e.g., fluorophenyl) enhance electrophilicity, accelerating reactions with amines or thiols .

- Hydrolytic Stability : Ether-linked substituents (e.g., pentoxy) confer resistance to hydrolysis compared to ester-linked analogs (e.g., methoxy variant) .

Data Tables

Table 1: Structural and Molecular Data

Table 2: Key Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.